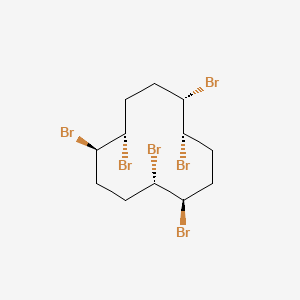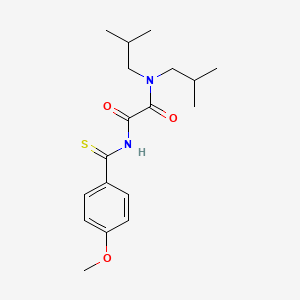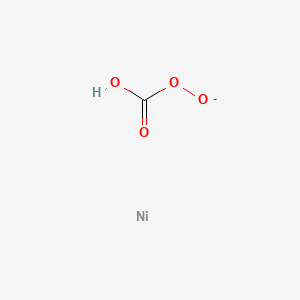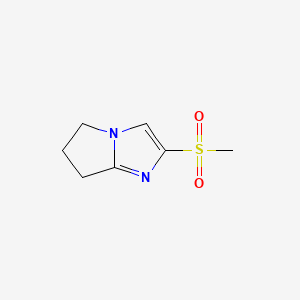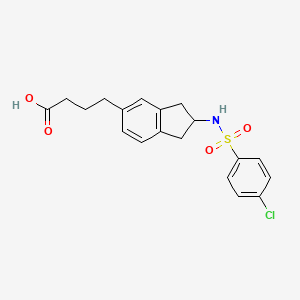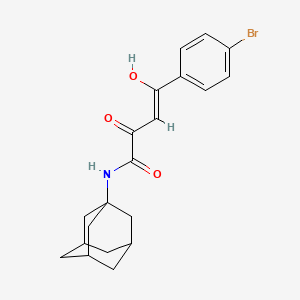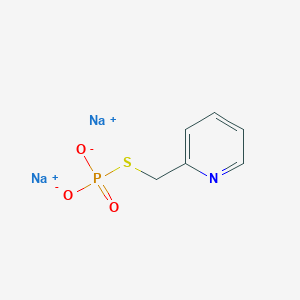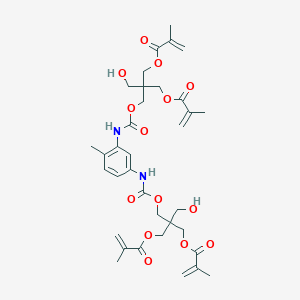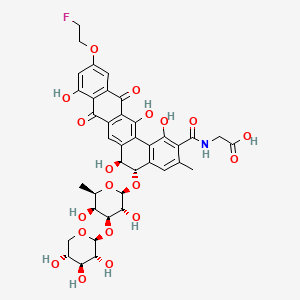
Glycine, N-((5-((6-deoxy-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-11-(2-fluoroethoxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glicina, N-((5-((6-desoxi-3-O-beta-D-xilopiranosil-beta-D-galactopiranosil)oxi)-11-(2-fluoroetoxi)-5,6,8,13-tetrahidro-1,6,9,14-tetrahidroxi-3-metil-8,13-dioxobenzo(a)naftacen-2-il)carbonil)-, (5S-trans)- es un complejo compuesto orgánico con una estructura multifacética. Este compuesto se caracteriza por su porción de glicina unida a un núcleo de benzo(a)naftaceno altamente sustituido, que está además decorado con varios residuos de azúcar y grupos funcionales. La presencia de múltiples grupos hidroxilo, un grupo fluoroetoxi y un enlace glucosídico hace que este compuesto sea particularmente interesante para diversas aplicaciones científicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de una molécula tan compleja típicamente involucra múltiples pasos, incluyendo la protección y desprotección de grupos funcionales, reacciones de glicosilación y modificaciones selectivas de grupos funcionales. La ruta sintética puede comenzar con la preparación del núcleo de benzo(a)naftaceno, seguido de la introducción de la porción de glicina y los residuos de azúcar. Cada paso requiere un control cuidadoso de las condiciones de reacción, como la temperatura, el pH y el uso de catalizadores o reactivos específicos.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y el desarrollo de procesos catalíticos eficientes.
Análisis De Reacciones Químicas
Tipos de Reacciones
Este compuesto puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno adicionales o eliminación de átomos de hidrógeno.
Reducción: Adición de átomos de hidrógeno o eliminación de átomos de oxígeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones pueden incluir agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción variarían según la transformación específica que se desee.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependerían de los grupos funcionales específicos que se estén modificando. Por ejemplo, la oxidación de los grupos hidroxilo podría conducir a la formación de cetonas o aldehídos, mientras que la reducción podría convertir las cetonas en alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto podría utilizarse como bloque de construcción para la síntesis de moléculas más complejas o como un compuesto modelo para estudiar mecanismos de reacción.
Biología
En biología, los enlaces glucosídicos y los grupos hidroxilo del compuesto pueden convertirlo en un candidato para estudiar las interacciones carbohidrato-proteína o como un posible inhibidor de las glucosidasas.
Medicina
En medicina, la estructura compleja y los grupos funcionales del compuesto podrían convertirlo en un candidato para el desarrollo de fármacos, particularmente en la diana de enzimas o receptores específicos.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales o como un producto químico especializado en diversas aplicaciones.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos dependería de sus interacciones específicas con las dianas moleculares. Esto podría implicar la unión a enzimas o receptores específicos, alterando su actividad, o interfiriendo con las vías biológicas. La presencia de múltiples grupos funcionales y enlaces glucosídicos sugiere que podría interactuar con una variedad de dianas moleculares.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares podrían incluir otros benzo(a)naftacenos glicosilados o compuestos aromáticos policíclicos relacionados con grupos funcionales similares.
Unicidad
Lo que diferencia a este compuesto es su combinación específica de grupos funcionales y enlaces glucosídicos, que pueden conferir propiedades biológicas o químicas únicas. Su grupo fluoroetoxi, en particular, podría influir en su reactividad e interacciones con las dianas moleculares.
Propiedades
Número CAS |
153619-36-4 |
|---|---|
Fórmula molecular |
C39H40FNO19 |
Peso molecular |
845.7 g/mol |
Nombre IUPAC |
2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-(2-fluoroethoxy)-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C39H40FNO19/c1-11-5-17-24(31(51)21(11)37(55)41-9-20(44)45)23-15(8-16-25(32(23)52)28(48)14-6-13(56-4-3-40)7-18(42)22(14)27(16)47)29(49)35(17)59-39-34(54)36(26(46)12(2)58-39)60-38-33(53)30(50)19(43)10-57-38/h5-8,12,19,26,29-30,33-36,38-39,42-43,46,49-54H,3-4,9-10H2,1-2H3,(H,41,55)(H,44,45)/t12-,19-,26+,29+,30+,33-,34-,35+,36+,38+,39+/m1/s1 |
Clave InChI |
PFIBNGKCPGAJCL-PCAYTWTGSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OCCF)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OCCF)O)O)O)OC7C(C(C(CO7)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



